molecular formula C24H44ClN B2811926 4-Methyl-1-octadecyl-pyridinium chloride CAS No. 38325-97-2

4-Methyl-1-octadecyl-pyridinium chloride

Cat. No.: B2811926
CAS No.: 38325-97-2
M. Wt: 382.07
InChI Key: MOFMDILXKVAFKY-UHFFFAOYSA-M
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Description

Significance within Cationic Surfactant Chemistry

Cationic surfactants, including pyridinium (B92312) salts, are amphiphilic molecules that dissociate in water to form positively charged surface-active ions. nih.gov The fundamental structure of these surfactants includes a hydrophobic tail and a hydrophilic headgroup, which carries a positive charge. nih.gov Pyridinium-based surfactants are a notable subgroup of quaternary ammonium (B1175870) compounds (QACs), where the nitrogen atom of the pyridine (B92270) ring is quaternized, typically by reaction with an alkyl halide. alfa-chemistry.comallresearchjournal.com

The significance of pyridinium-based surfactants in cationic surfactant chemistry is multifaceted. Their positively charged headgroup allows for strong interaction with negatively charged surfaces, a key attribute in applications such as fabric softening and as disinfectants where they disrupt the negatively charged cell membranes of microorganisms. alfa-chemistry.com They have demonstrated superior surface activity and the ability to form complexes with a variety of organic molecules. hyomen.org Furthermore, the aromatic nature of the pyridinium ring can lead to specific interactions, such as π-stacking, which influences their aggregation behavior and interaction with biological systems. nih.gov This class of surfactants has been explored for a range of applications, including as antiseptics, electroplating additives, and even as non-viral gene delivery vectors. alfa-chemistry.comhyomen.org

Overview of 4-Methyl-1-octadecyl-pyridinium Chloride as a Model Compound in Academic Inquiry

This compound is a specific pyridinium-based cationic surfactant that has garnered attention in academic research. It consists of a pyridine ring substituted with a methyl group at the 4-position and a long, 18-carbon (octadecyl) alkyl chain attached to the nitrogen atom, with chloride as the counter-ion. The presence of the long hydrophobic octadecyl chain combined with the hydrophilic 4-methyl-pyridinium headgroup gives this molecule pronounced surfactant properties.

In research, this compound serves as an excellent model for studying the structure-property relationships of cationic surfactants. The systematic variation of the alkyl chain length or the position of the methyl group on the pyridine ring allows for detailed investigation into how molecular architecture affects properties like critical micelle concentration (CMC), surface tension reduction, and aggregation behavior. ppaspk.org For instance, studies on similar N-(n-octadecyl)-methylpyridinium bromide compounds have demonstrated their low CMC values, indicating high efficiency in forming micelles. ppaspk.org The synthesis generally involves the reaction of 4-methylpyridine (B42270) with an octadecyl halide, such as 1-bromooctadecane (B154017) or cetyl chloride (hexadecyl chloride, a similar long-chain alkyl halide). ppaspk.orggoogle.com

Physicochemical Properties of this compound

Property Value
CAS Number 38325-97-2
Molecular Formula C24H44ClN

| Molecular Weight | 382.06 g/mol |

Note: Data for this specific compound is limited in publicly available databases. The molecular formula and weight are calculated based on its structure.

Historical Context of Pyridinium Surfactants in Research

The investigation of cationic surfactants, including pyridinium salts, has a history that dates back several decades. jst.go.jp Initially, these compounds were primarily recognized for their germicidal properties. jst.go.jp The first commercially prepared surface-active product appeared in the 1930s, marking the beginning of the surfactant industry. allresearchjournal.com Following World War II, the growth of the petroleum refining market provided new chemical building blocks that spurred the development of a wide variety of synthetic surfactants. allresearchjournal.com

Research into pyridinium surfactants has evolved significantly over time. Early work focused on their synthesis and basic properties. A common synthetic route involves the reaction of pyridine or its derivatives with an alkyl halide. allresearchjournal.com Over the years, scientific curiosity has driven research into more complex structures and applications. allresearchjournal.com This includes the development of "gemini" surfactants, which feature two pyridinium headgroups and two hydrophobic tails connected by a spacer. hyomen.org These gemini (B1671429) surfactants often exhibit superior surface-active properties compared to their single-chain counterparts. hyomen.orgresearchgate.net More recent research has explored their potential in advanced applications such as drug delivery and gene therapy, leveraging their ability to interact with biological molecules like DNA. nih.govhyomen.orgacs.org This progression from simple disinfectants to sophisticated biomaterials highlights the enduring research interest in pyridinium-based surfactants.

Properties

IUPAC Name

4-methyl-1-octadecylpyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFMDILXKVAFKY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Methyl-1-octadecyl-pyridinium Chloride and Analogues

The primary method for synthesizing this compound and its analogues is through the quaternization of pyridine (B92270) derivatives. This reaction involves the alkylation of the nitrogen atom in the pyridine ring.

Quaternization Reactions of Pyridine Derivatives with Long-Chain Alkyl Halides

The most common and direct method for the synthesis of this compound is the quaternization of 4-methylpyridine (B42270) (also known as γ-picoline) with a long-chain alkyl halide, such as 1-chlorooctadecane (B165108) or 1-bromooctadecane (B154017). This is a type of Menshutkin reaction, a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the pyridine derivative attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion.

A general method for the preparation of a series of N-alkylpyridinium bromides involves refluxing pyridine with an excess of the corresponding 1-bromoalkane in a solvent like dry ethanol (B145695) for an extended period, typically around 40 hours. nih.gov The resulting crude product is then isolated by evaporating the solvent and purified through crystallization. nih.gov While this specific study used pyridine, the methodology is directly applicable to substituted pyridines like 4-methylpyridine. The general reaction scheme is as follows:

Scheme 1: General Synthesis of N-Alkylpyridinium Halides

The reaction yield and ease of preparation can be influenced by the length of the alkyl chain. For instance, the synthesis of pyridinium (B92312) salts with longer alkyl chains (C12-C20) has been observed to be easier and result in higher yields compared to those with shorter chains (C8-C10). nih.gov

Optimization Strategies for Reaction Yield and Purity

Several strategies can be employed to optimize the yield and purity of this compound. One common approach is to use an excess of one of the reactants, typically the alkylating agent, to drive the reaction to completion. The choice of solvent is also crucial; polar aprotic solvents are often preferred for SN2 reactions.

Purification of the final product is critical for obtaining high-purity pyridinium salts. Crystallization is a widely used technique. For pyridinium salts with long alkyl chains, such as the C18 chain in the target molecule, purification can be challenging due to contamination with starting materials. nih.gov In such cases, multiple crystallizations may be necessary. The choice of crystallization solvent is important; for instance, while ether is commonly used, acetone (B3395972) has been found to be effective for purifying N-alkylpyridinium bromides with C18-C20 alkyl chains. nih.gov

Another optimization strategy involves the use of microwave irradiation, which has been shown to significantly shorten reaction times and improve yields in the quaternization of various pyridine derivatives compared to conventional heating methods. researchgate.net Continuous flow synthesis is another modern approach that allows for better control over reaction parameters, potentially leading to improved yields and scalability. researchgate.net

Exploration of Structural Modifications and Derivatization

The properties of pyridinium salts can be fine-tuned by modifying their structure, either by altering the substitution pattern on the pyridine ring or by changing the length and branching of the alkyl chain.

Variations in Pyridinium Ring Substitution Patterns (e.g., Methyl Position)

The position of the methyl group on the pyridine ring can have a significant impact on the quaternization reaction. The presence of a methyl group at the 2-position (α-picoline) can introduce steric hindrance, which may slow down the rate of the SN2 reaction and potentially lower the yield compared to the reaction with 4-methylpyridine (γ-picoline) or unsubstituted pyridine. nih.gov

A study on the quaternization of pyridine and 2-methylpyridine (B31789) with a sugar derivative showed a notable decrease in yield for the 2-methylpyridine reaction (31%) compared to the pyridine reaction (78%), highlighting the steric effect of the methyl group adjacent to the nitrogen atom. nih.gov In contrast, a methyl group at the 4-position, as in 4-methylpyridine, is not expected to cause significant steric hindrance at the nitrogen atom, thus allowing for efficient quaternization. The electronic effect of the methyl group, being an electron-donating group, slightly increases the nucleophilicity of the nitrogen atom compared to unsubstituted pyridine, which can be favorable for the quaternization reaction.

Modulation of Alkyl Chain Length and Branching

The length of the N-alkyl chain is a critical determinant of the physicochemical properties of pyridinium salts, particularly their surfactant and antimicrobial activities. The synthesis of a homologous series of N-alkylpyridinium bromides with alkyl chains ranging from C8 to C20 has been described. nih.gov The study found that the preparation of salts with longer alkyl chains (C12-C20) was generally easier and resulted in higher yields than those with shorter chains (C8-C10). nih.gov

The following interactive table summarizes the yields for the synthesis of various N-alkylpyridinium bromides, demonstrating the effect of alkyl chain length on the reaction outcome.

Data sourced from a study on the preparation of a series of N-alkylpyridinium bromides. nih.gov

While the synthesis of pyridinium salts with linear alkyl chains is well-documented, the introduction of branching in the alkyl chain can also be explored to modulate the properties of the resulting compounds. However, branched alkyl halides may be more prone to elimination side reactions under certain conditions, which could lead to lower yields of the desired quaternized product.

Counterion Exchange Strategies and Their Impact on Compound Behavior

The identity of the counterion in a pyridinium salt, such as the chloride in this compound, is a critical determinant of its physicochemical properties. aip.orgresearchgate.net Consequently, strategies to exchange this counterion are of significant scientific and technological interest, allowing for the fine-tuning of the compound's behavior for specific applications. aip.orgresearchgate.net These compounds are part of a broader class known as ionic liquids (ILs), whose properties like thermal stability, ionic conductivity, and volatility can be tailored by selecting different cations and anions. aip.orgresearchgate.net

A prevalent and effective method for counterion exchange involves the use of anion exchange resins. researchgate.net This technique allows for the straightforward replacement of halide ions, such as chloride, with a wide array of other anions in non-aqueous media. researchgate.net Another common strategy involves a deprotonation-protonation sequence. For instance, N-aminopyridinium salts can have their counteranion exchanged by deprotonation with a base like potassium carbonate (K₂CO₃) to form a pyridinium ylide intermediate, which is then protonated with a desired acid (HX) to install the new anion (X⁻). nih.gov

The impact of exchanging the chloride counterion for another anion is profound and multifaceted, influencing the compound's bulk and solution properties. Key properties affected include:

Thermal Stability and Glass Transition Temperature (Tg): The thermal properties of pyridinium salts show a strong dependence on the counterion's identity. osti.gov The introduction of certain organic counterions, such as bis(trifluoromethylsulfonyl)imide (Tf₂N⁻), can act as plasticizers. rsc.org This effect is attributed to weaker ionic interactions between the cation and the larger, charge-delocalized anion, which reduces physical crosslinking and lowers the glass transition temperature. rsc.org Conversely, smaller, more strongly coordinating anions may lead to higher Tgs. The relationship is not always linear, as competing electrostatic and van der Waals interactions can lead to non-monotonic trends with respect to counterion size. rsc.org

Ionic Conductivity: The mobility of ions, and thus the ionic conductivity, is heavily influenced by the counterion. osti.govutexas.edu Generally, a lower glass transition temperature correlates with higher ionic conductivity at room temperature. osti.gov This is because weaker cation-anion interactions (lower ion-association) and increased free volume facilitate ion movement. utexas.edu Molecular dynamics simulations on similar ionic liquids have shown that counterion chemical structure significantly affects diffusivity, which is proportional to conductivity. utexas.edu

The following table summarizes the general impact of different counterion characteristics on the properties of pyridinium salts, based on trends observed in related ionic liquids.

Counterion CharacteristicTypical AnionsImpact on Cation-Anion InteractionEffect on Glass Transition Temp. (Tg)Effect on Ionic Conductivity
Small, High Charge Density Cl⁻, Br⁻StrongHigherLower
Large, Charge Delocalized Tf₂N⁻, PF₆⁻WeakLowerHigher
Flexible/Organic Acetate, LactateWeakerGenerally LowerGenerally Higher

This table presents generalized trends; specific properties depend on the interplay of multiple factors including ion size, shape, and charge distribution.

Reaction Mechanisms and Intermediate Characterization in Pyridinium Salt Formation

The formation of this compound is typically achieved through the N-alkylation of 4-methylpyridine with an 18-carbon alkyl halide, such as 1-chlorooctadecane or 1-bromooctadecane. This transformation is a classic example of the Menshutkin reaction, a process that forms a quaternary ammonium (B1175870) salt from a tertiary amine and an alkyl halide.

The predominant mechanism for this reaction is a bimolecular nucleophilic substitution (Sₙ2). The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-methylpyridine ring acts as a nucleophile. It attacks the electrophilic α-carbon of the 1-octadecyl halide.

Transition State: The reaction proceeds through a single, high-energy transition state. In this state, a new nitrogen-carbon bond is partially formed while the carbon-halide bond is partially broken. The central carbon atom adopts a trigonal bipyramidal geometry.

Product Formation: The halide ion is expelled as a leaving group, and the new C-N bond is fully formed, resulting in the positively charged 4-Methyl-1-octadecyl-pyridinium cation and the displaced chloride anion.

The characterization of intermediates in an Sₙ2 reaction is challenging because the transition state is a fleeting energy maximum and not a discrete, isolable molecule. Its existence and structure are inferred from kinetic studies and supported by computational modeling.

While the Sₙ2 pathway is standard for reactions with alkyl halides, other mechanisms can lead to pyridinium salt formation depending on the reagents used. For instance, reactions involving certain organometallic alkylating agents (e.g., with Mg or Zn) have been shown to proceed via single electron-transfer (SET) processes. researchgate.net These pathways involve paramagnetic radical intermediates, which can be detected by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net

Furthermore, pyridinium salts can be synthesized through entirely different routes, each with its own unique mechanism and intermediates. One such method is the reaction of a primary amine with a pyrylium (B1242799) salt. semanticscholar.orgresearchgate.netnih.gov In this process, the amine nucleophilically attacks the C-2 position of the pyrylium ring, leading to a ring-opened intermediate which then re-cyclizes to form the pyridinium salt. semanticscholar.org Photocatalytic methods have also been developed, which can involve the generation of radical cations as key intermediates under mild, visible-light conditions. nih.gov

The final product, this compound, is a stable salt that can be fully characterized using standard analytical techniques. A patent describing the synthesis of the closely related 1-hexadecyl-4-methyl pyridinium chloride confirms the use of mass spectroscopy, ¹H NMR, and ¹³C NMR to verify the structure of the final product. google.com

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Elucidating Molecular Architecture

NMR spectroscopy is the most powerful tool for confirming the covalent framework of 4-Methyl-1-octadecyl-pyridinium chloride. Both ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

The formation of a quaternary salt from pyridine (B92270) homologues results in significant changes in the NMR spectrum compared to the free base. The positive charge accumulation on the nitrogen atom decreases the electron density on the ring's carbon atoms, leading to a downfield shift for all associated protons.

In a typical ¹H NMR spectrum, the protons on the pyridinium (B92312) ring would appear as distinct signals in the downfield region (typically δ 8.0-9.5 ppm), shifted due to the deshielding effect of the positive nitrogen center. The methyl group attached to the ring would produce a singlet in the aromatic methyl region (around δ 2.5-3.0 ppm). The methylene (B1212753) group directly attached to the nitrogen atom (-N⁺-CH₂-) is significantly deshielded and would appear as a triplet further downfield than the other alkyl protons (typically δ 4.5-5.0 ppm). The long octadecyl chain would show a complex of signals in the upfield region (δ 1.2-1.6 ppm) corresponding to the bulk methylene groups, with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridinium ring would be found in the δ 140-150 ppm range. The carbon of the ring-attached methyl group would be observed around δ 20-25 ppm. The signal for the N-alkylated CH₂ carbon is typically found around δ 60-65 ppm, while the carbons of the octadecyl chain would populate the δ 14-32 ppm region.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Notes
Pyridinium Ring Protons8.0 - 9.5Doublet / MultipletDeshielded due to positive nitrogen
N-CH₂- (Alkyl)4.5 - 5.0TripletDirectly attached to the quaternary nitrogen
Ring-CH₃2.5 - 3.0SingletAromatic methyl group
-(CH₂)₁₆- (Alkyl Chain)1.2 - 1.6MultipletBulk methylene protons of the octadecyl chain
Terminal -CH₃ (Alkyl)0.8 - 0.9TripletTerminal methyl group of the octadecyl chain

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon Group Expected Chemical Shift (δ, ppm) Notes
Pyridinium Ring Carbons140 - 150Aromatic carbons adjacent to heteroatom
N-CH₂- (Alkyl)60 - 65Carbon directly bonded to nitrogen
Alkyl Chain Carbons14 - 32Carbons of the octadecyl chain
Ring-CH₃20 - 25Aromatic methyl carbon

IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. Vibrations corresponding to the C-H stretching of the aromatic pyridinium ring and the aliphatic octadecyl chain would appear in the 2850-3100 cm⁻¹ region. The characteristic aromatic C=C and C=N stretching vibrations of the pyridinium ring would be observed in the 1450-1650 cm⁻¹ range. The presence of the long alkyl chain would be confirmed by a prominent C-H bending vibration (scissoring) near 1470 cm⁻¹. Studies on N-alkyl pyridinium ionic liquids have shown that significant variations in vibrational spectra can be observed with the increasing chain length of the alkyl group. researchgate.net

Mass spectrometry confirms the molecular weight of the cationic portion of the molecule. Using a technique like Electrospray Ionization (ESI-MS), the spectrum would show a prominent peak corresponding to the mass of the 4-Methyl-1-octadecyl-pyridinium cation [C₂₄H₄₄N]⁺. High-resolution mass spectrometry can provide an exact mass measurement, further confirming the elemental composition.

Interactive Data Table: Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
C-H Stretching (Aromatic)3000 - 3100Pyridinium Ring
C-H Stretching (Aliphatic)2850 - 2960Octadecyl Chain
C=C and C=N Stretching1450 - 1650Pyridinium Ring
C-H Bending (Aliphatic)1470Octadecyl Chain

Crystallographic Analysis of Pyridinium Chloride Derivatives

These compounds typically crystallize in layered structures characterized by the segregation of polar and non-polar domains. The crystal packing is dominated by the tendency of the long alkyl chains to self-assemble. This results in a layered arrangement with an alternation of monolayers or bilayers of interdigitated alkyl chains (the non-polar region) and layers containing the pyridinium headgroups and the chloride anions (the polar region). researchgate.net For example, N-dodecylpyridinium tetrahalidometallate salts have been found to crystallize in the triclinic space group P1̅. researchgate.net

Computational Chemistry Approaches for Molecular Conformation and Electronic Structure (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to investigate the molecular properties of this compound at the electronic level. d-nb.infoacs.org DFT calculations can be used to optimize the molecule's geometry, providing precise predictions of bond lengths, bond angles, and dihedral angles.

These calculations are crucial for understanding the noncovalent interactions that stabilize the crystal structure. For instance, DFT can be used to model and quantify the strength of interactions between the pyridinium cation and the chloride anion, including hydrogen bonding and anion-π interactions. nih.gov The anion-π interaction, where the electron-rich chloride anion is attracted to the electron-deficient π-system of the pyridinium ring, is a key feature of such salts. nih.gov

Furthermore, DFT provides insight into the electronic structure through the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the energy gap) is a critical parameter related to the molecule's chemical reactivity and stability. d-nb.info Analysis of the molecular electrostatic potential (ESP) map can reveal the distribution of charge across the molecule, identifying the positively charged regions (around the pyridinium ring) and the neutral, non-polar region of the alkyl tail. This information helps to rationalize the self-assembly and interaction patterns observed in the solid state and in solution. nih.gov

Interactive Data Table: Parameters from a Hypothetical DFT Study

Calculated Parameter Significance Example Finding for Pyridinium Systems
Optimized GeometryProvides bond lengths and angles.Confirms the planarity of the pyridinium ring and the staggered conformation of the alkyl chain.
HOMO-LUMO Energy GapRelates to chemical stability and reactivity.A larger gap indicates higher stability.
Molecular Electrostatic Potential (ESP)Maps charge distribution.Shows a high positive potential over the pyridinium ring and a neutral potential along the alkyl tail.
Noncovalent Interaction (NCI) AnalysisIdentifies and characterizes weak interactions.Can quantify the energy of C-H···Cl hydrogen bonds and anion-π interactions. nih.gov

Self Assembly and Supramolecular Organization in Solution and at Interfaces

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

In aqueous solutions, individual surfactant molecules, or unimers, of 4-Methyl-1-octadecyl-pyridinium chloride exist at low concentrations. As the concentration increases, a point is reached where the hydrophobic tails begin to associate to minimize their contact with water, leading to the formation of spherical aggregates known as micelles. biolinscientific.com This phenomenon, termed micellization, is a thermodynamically favorable process driven by the hydrophobic effect. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). biolinscientific.com Below the CMC, the surfactant molecules are primarily present as monomers, while above the CMC, they coexist in equilibrium with micelles. nih.gov The CMC is a crucial parameter that defines the onset of self-assembly and significantly influences the physicochemical properties of the surfactant solution. For long-chain pyridinium-based surfactants, the CMC values are typically in the millimolar (mM) range, indicating a strong tendency for self-aggregation. issstindian.org

Several factors can influence the micellization of this compound and its CMC value:

Chain Length: The length of the hydrophobic alkyl chain is a primary determinant of the CMC. For homologous series of alkyl pyridinium (B92312) surfactants, an increase in the number of carbon atoms in the alkyl chain leads to a decrease in the CMC. nih.govnih.gov This is because a longer hydrophobic tail results in a greater unfavorable interaction with water, thus promoting aggregation at lower concentrations. The octadecyl (C18) chain of this compound contributes to a low CMC value.

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. Typically, the CMC value exhibits a U-shaped dependence on temperature, passing through a minimum at a specific temperature. nih.govrsc.org This behavior is attributed to the interplay between the temperature-dependent hydration of the hydrophilic headgroup and the hydrophobic interactions of the tail. At lower temperatures, an increase in temperature disrupts the structured water around the hydrophobic chains, favoring micellization and lowering the CMC. Conversely, at higher temperatures, the increased kinetic energy and disruption of hydrogen bonding around the headgroups can hinder micelle formation, leading to an increase in the CMC.

Concentration: The concentration of the surfactant is the driving force for micellization. Below the CMC, only monomers are present. As the concentration approaches and surpasses the CMC, the formation of micelles becomes significant. Further increases in concentration above the CMC primarily lead to an increase in the number of micelles rather than the monomer concentration, which remains relatively constant. biolinscientific.com

The table below, based on data for analogous long-chain n-alkyl-3-methylpyridinium bromides, illustrates the effect of alkyl chain length on the CMC. nih.gov

Alkyl Chain LengthCritical Micelle Concentration (CMC) in mM
1215.8
144.17
161.05

This data is for n-alkyl-3-methylpyridinium bromide and is illustrative of the expected trend for this compound.

The formation, size, and shape of micelles formed by this compound can be investigated using various advanced analytical techniques:

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to determine the size distribution of particles in a solution. By measuring the intensity fluctuations of scattered light due to the Brownian motion of the micelles, the hydrodynamic radius of the aggregates can be determined. This technique is crucial for confirming the presence of micelles and studying their size as a function of concentration, temperature, and other environmental factors.

X-ray Diffraction (XRD): Small-angle X-ray scattering (SAXS) is a powerful technique for probing the structure of micelles. By analyzing the scattering pattern of X-rays passing through the surfactant solution, detailed information about the shape, size, and internal structure of the micelles can be obtained. SAXS can distinguish between spherical, cylindrical, or other micellar morphologies.

Other techniques such as fluorescence spectroscopy, UV-visible spectroscopy, and conductivity measurements are also commonly employed to determine the CMC and study the micellar properties of pyridinium-based surfactants. nih.govrsc.org

Formation of Higher-Order Aggregates and Nanostructures

Under certain conditions of concentration, temperature, and in the presence of additives, this compound can self-assemble into more complex, higher-order structures beyond simple spherical micelles. These can include:

Cylindrical or Rod-like Micelles: At concentrations significantly above the CMC, or with the addition of salts that screen the electrostatic repulsion between the pyridinium headgroups, spherical micelles can grow into elongated cylindrical or rod-like structures.

Vesicles and Bilayers: In some systems, particularly in mixtures with other lipids or under specific preparation conditions, these amphiphiles can form vesicles, which are spherical structures enclosing a small amount of the aqueous solvent with a bilayer membrane.

The formation of these diverse nanostructures is governed by the principles of molecular packing, where the geometry of the surfactant molecule influences the curvature of the resulting aggregate.

Interfacial Self-Assembly and Monolayer/Film Formation

At interfaces, such as the air-water or solid-liquid interface, this compound exhibits a strong tendency to self-assemble into ordered, two-dimensional structures.

At the air-water interface, insoluble amphiphilic molecules like this compound can form a monomolecular layer known as a Langmuir film. biolinscientific.com The hydrophilic pyridinium headgroups are oriented towards the aqueous subphase, while the hydrophobic octadecyl tails are directed towards the air. nanoscience.com The packing density of the molecules in this monolayer can be controlled by mechanical compression using a Langmuir trough. nanoscience.com

The properties of the Langmuir film are typically studied by measuring the surface pressure as a function of the area per molecule, resulting in a pressure-area isotherm. These isotherms provide valuable information about the phase behavior of the monolayer, including transitions from a gas-like phase at low packing densities to liquid-expanded, liquid-condensed, and solid-like phases at higher packing densities. wikipedia.org

By vertically dipping a solid substrate through the compressed Langmuir film, the monolayer can be transferred onto the solid support, creating a Langmuir-Blodgett (LB) film. wikipedia.orgbiolinscientific.com This process can be repeated to build up multilayered, highly ordered molecular assemblies with precise control over the thickness and architecture of the film. biolinscientific.com The ability to form well-ordered LB films is of significant interest for applications in electronics, optics, and sensing.

This compound, being a cationic surfactant, readily adsorbs onto negatively charged solid surfaces from an aqueous solution. uomustansiriyah.edu.iq This adsorption is driven by electrostatic interactions between the positively charged pyridinium headgroup and the negative surface, as well as hydrophobic interactions between the octadecyl tails and the surface or other adsorbed surfactant molecules.

The adsorption process can be described in several stages:

Monomer Adsorption: At very low concentrations, individual surfactant cations are adsorbed onto the surface, neutralizing the surface charge.

Hemimicelle Formation: As the concentration increases, adsorbed surfactant molecules begin to associate into surface aggregates known as hemimicelles, where the hydrophobic tails associate with each other. This leads to a rapid increase in adsorption.

Admicelle/Bilayer Formation: Near and above the CMC, a complete monolayer or even a bilayer can form on the surface. In the case of a bilayer, the first layer is attached via the headgroups, and the second layer is oriented with the hydrophobic tails facing the first layer and the hydrophilic headgroups exposed to the bulk solution, rendering the surface hydrophilic.

This adsorption behavior is critical in applications such as corrosion inhibition, lubrication, and surface modification. The formation of a dense, ordered surfactant layer on metal surfaces can provide a protective barrier against corrosive agents.

Supramolecular Complexes with Macromolecules and Other Species (e.g., Polymers, DNA)

The formation of supramolecular complexes between this compound and various macromolecules, such as polymers and DNA, is a subject of significant scientific interest. These interactions are primarily governed by a combination of electrostatic forces, hydrophobic interactions, and, in some cases, more specific binding modes like intercalation. The long octadecyl chain of the pyridinium salt imparts a strong amphiphilic character, driving its self-assembly and interaction with biological and synthetic macromolecules.

The interaction of cationic surfactants, such as this compound, with polymers in aqueous solutions is a well-documented phenomenon. When the polymer is anionic, the primary driving force for complexation is the strong electrostatic attraction between the positively charged pyridinium headgroup and the negatively charged groups on the polymer chain. This initial interaction is then stabilized by hydrophobic interactions between the long octadecyl tails of the surfactant molecules.

The binding of the surfactant to the polymer typically occurs at a concentration much lower than its critical micelle concentration (CMC), at what is known as the critical aggregation concentration (CAC). At the CAC, surfactant molecules begin to form micelle-like aggregates along the polymer chain. This cooperative binding leads to the formation of a polymer-surfactant complex, which can have properties significantly different from the individual components. For instance, the complexation can lead to changes in polymer conformation, solution viscosity, and surface activity.

The structure of these complexes can vary depending on the concentrations of the polymer and surfactant, the charge density of the polymer, and the ionic strength of the solution. At low surfactant concentrations, individual surfactant molecules bind to the polymer. As the concentration increases, micelle-like clusters form along the polymer chain, creating a "string of pearls" morphology. At even higher concentrations, the polymer can become saturated with surfactant, leading to the formation of larger, more complex structures.

Several modes of interaction are possible. At low concentrations, the surfactant molecules can bind electrostatically to the exterior of the DNA double helix. As the concentration increases, the hydrophobic tails of the surfactant molecules can interact with each other, leading to the formation of aggregates on the DNA surface. In some cases, the pyridinium ring may intercalate between the base pairs of the DNA, although this is more common for planar aromatic cations. The long alkyl chain, however, may sterically hinder efficient intercalation. More likely is the binding within the major or minor grooves of the DNA helix, stabilized by both electrostatic and hydrophobic forces.

The formation of these complexes can lead to significant changes in the structure of the DNA. For instance, the condensation of DNA from its extended coil state into a more compact structure is a common observation upon interaction with cationic surfactants. This condensation is a result of the neutralization of the negative charges on the phosphate (B84403) backbone, which reduces electrostatic repulsion between different segments of the DNA molecule.

While specific experimental data for this compound is not extensively available, the tables below provide a generalized representation of the expected thermodynamic parameters and structural characteristics based on the behavior of similar long-chain alkyl pyridinium salts interacting with anionic polymers and DNA.

Table 1: Hypothetical Thermodynamic Parameters for the Interaction of this compound with an Anionic Polymer

ParameterValueConditions
Critical Aggregation Concentration (CAC)~ 1 x 10-5 M25 °C, 0.1 M NaCl
Enthalpy of Binding (ΔHb)-5 to -15 kJ/molIsothermal Titration Calorimetry
Entropy of Binding (ΔSb)+20 to +50 J/mol·KCalculated from ΔG and ΔH
Gibbs Free Energy of Binding (ΔGb)-25 to -35 kJ/molCalculated from Kb
Binding Constant (Kb)~ 1 x 105 M-1Spectroscopic Titration

Table 2: Expected Structural Changes in DNA upon Interaction with this compound

ParameterObservationTechnique
Hydrodynamic RadiusDecrease upon complexationDynamic Light Scattering
Zeta PotentialIncrease from negative to positiveElectrophoretic Light Scattering
ConformationTransition from B-DNA to a more compact formCircular Dichroism Spectroscopy
MorphologyFormation of condensed globular or toroidal structuresAtomic Force Microscopy

Mechanisms of Interaction with Biological Components

Mechanistic Studies of Antimicrobial Activity

The antimicrobial properties of quaternary ammonium (B1175870) compounds (QACs) like 4-Methyl-1-octadecyl-pyridinium chloride are largely attributed to their ability to disrupt microbial cells.

The primary mechanism of antimicrobial action for 1-alkyl-pyridinium salts involves their interaction with the microbial cell envelope, leading to a loss of membrane integrity and subsequent cell death. The positively charged pyridinium (B92312) head group of this compound is electrostatically attracted to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial electrostatic interaction facilitates the insertion of the long, hydrophobic octadecyl tail into the lipid bilayer of the cell membrane.

This insertion disrupts the ordered structure of the membrane, leading to several detrimental effects:

Increased Membrane Permeability: The presence of the bulky octadecyl chain within the lipid bilayer creates pores and disrupts the normal packing of phospholipids. This leads to an increase in membrane permeability, allowing the leakage of essential intracellular components such as ions (e.g., K+), metabolites, and even larger molecules like proteins and nucleic acids.

Loss of Membrane Potential: The disruption of the membrane's integrity dissipates the proton motive force and the electrical potential across the membrane, which are crucial for cellular processes like ATP synthesis, transport of nutrients, and motility.

Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the cell membrane. The perturbation of the lipid environment by this compound can alter the conformation and function of these enzymes, leading to the inhibition of critical metabolic pathways.

The antimicrobial efficacy of 1-alkyl-4-methylpyridinium chlorides is significantly influenced by their molecular structure, particularly the length of the alkyl chain. A clear relationship exists between the hydrophobicity conferred by the alkyl chain and the compound's ability to interact with and disrupt microbial membranes.

Generally, for a homologous series of 1-alkyl-pyridinium salts, the antimicrobial activity increases with increasing alkyl chain length up to an optimal point, after which the activity may plateau or even decrease. This is often referred to as the "cut-off effect." For this compound, the C18 (octadecyl) chain provides a high degree of lipophilicity, which is crucial for its potent antimicrobial activity.

Key structure-activity relationships for antimicrobial pyridinium salts include:

Alkyl Chain Length: The long octadecyl chain of this compound is critical for its ability to penetrate and disrupt the microbial cell membrane. Shorter alkyl chains may not be sufficiently hydrophobic to effectively integrate into the lipid bilayer, while excessively long chains might lead to decreased water solubility and reduced bioavailability to the microbial cells.

Cationic Head Group: The pyridinium ring, with its permanent positive charge, is essential for the initial electrostatic attraction to the negatively charged microbial cell surface. Modifications to the pyridinium ring can influence the compound's charge distribution and steric hindrance, thereby affecting its antimicrobial potency. The methyl group at the 4-position of the pyridine (B92270) ring can also subtly influence the electronic properties and steric profile of the head group.

Counter-ion: While the primary antimicrobial activity resides in the cation, the nature of the counter-ion (in this case, chloride) can influence the compound's physical properties, such as its solubility and stability, which can indirectly affect its biological activity.

The following table summarizes the general trend of antimicrobial activity with varying alkyl chain lengths in homologous series of pyridinium salts, based on findings for similar compounds.

Alkyl Chain LengthGeneral Antimicrobial Activity TrendRationale
Short (C1-C8)Low to moderateInsufficient hydrophobicity to effectively disrupt the cell membrane.
Medium (C10-C16)High to optimalBalanced hydrophilic-lipophilic properties for effective interaction with and penetration of the cell membrane.
Long (C18 and above)Potentially high, but may exhibit a "cut-off effect"Increased lipophilicity can lead to strong membrane disruption, but may also result in reduced aqueous solubility and self-aggregation (micelle formation) that can limit the availability of individual molecules to interact with bacterial cells.

While this compound is a potent antimicrobial agent, the emergence of bacterial resistance is a potential concern. Bacteria can develop resistance to quaternary ammonium compounds through several mechanisms at the molecular level.

One of the primary mechanisms of resistance involves the active efflux of the antimicrobial agent from the bacterial cell. who.int Efflux pumps are membrane-spanning protein complexes that can recognize and expel a wide range of toxic compounds, including QACs, from the cytoplasm or periplasm to the external environment. This prevents the compound from reaching its target, the cell membrane, at a sufficiently high concentration to exert its disruptive effects. The expression of these efflux pumps can be upregulated in the presence of the antimicrobial agent, leading to acquired resistance.

Other potential resistance mechanisms include:

Alterations in Cell Envelope Composition: Bacteria may modify the composition of their cell wall or outer membrane to reduce the binding of the positively charged pyridinium head group. For instance, changes in the net negative charge of the cell surface could decrease the initial electrostatic attraction.

Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents than their planktonic counterparts. The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing the penetration of this compound to the embedded cells.

Enzymatic Degradation: Although less common for QACs, some bacteria may evolve enzymes capable of degrading or modifying the antimicrobial compound, rendering it inactive.

It is important to note that the development of resistance to biocides like this compound can sometimes be linked to cross-resistance to clinically important antibiotics, as some efflux pumps can extrude both types of molecules.

Molecular Interactions in Drug Delivery Systems

The amphiphilic nature of this compound also makes it a candidate for use in drug delivery systems, where it can interact with and encapsulate drug molecules.

This compound can form complexes with drug molecules through various non-covalent interactions. As a cationic surfactant, it can self-assemble into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core formed by the octadecyl tails and a hydrophilic shell composed of the pyridinium head groups.

Poorly water-soluble drug molecules can be encapsulated within the hydrophobic core of these micelles, a process known as solubilization. This encapsulation can protect the drug from degradation and increase its apparent solubility in aqueous formulations. The interactions involved in this complex formation can include:

Hydrophobic Interactions: The primary driving force for the encapsulation of lipophilic drugs within the micellar core.

Electrostatic Interactions: For charged drug molecules, electrostatic interactions with the positively charged pyridinium head groups at the micelle surface can occur.

Hydrogen Bonding: The drug molecule may also interact with the pyridinium ring or the counter-ion via hydrogen bonding.

The formation of such drug-surfactant complexes can significantly alter the physicochemical properties of the drug.

The formation of micellar complexes with this compound can have a profound influence on the bioavailability and release kinetics of a co-formulated drug.

Enhanced Bioavailability: By increasing the solubility of poorly water-soluble drugs, micellar encapsulation can enhance their dissolution rate and, consequently, their absorption and bioavailability. The surfactant properties of this compound may also transiently increase the permeability of biological membranes, further facilitating drug absorption.

Controlled Release: The release of the drug from the micelle is a dynamic process that depends on the stability of the micelle and the partitioning of the drug between the micellar core and the surrounding aqueous medium. The kinetics of drug release can be influenced by factors such as the concentration of the surfactant, the nature of the drug, and the environmental conditions (e.g., pH, ionic strength). In some cases, the micellar formulation can provide a sustained-release profile, prolonging the therapeutic effect of the drug. nih.gov

The following table outlines the potential effects of micellar encapsulation with a compound like this compound on drug properties.

Drug PropertyEffect of Micellar EncapsulationMechanism
Aqueous SolubilityIncreasedEntrapment of the hydrophobic drug in the micellar core.
Dissolution RateIncreasedHigher concentration gradient due to increased solubility.
Chemical StabilityIncreasedProtection of the drug from degradative enzymes or harsh environmental conditions.
BioavailabilityPotentially IncreasedEnhanced solubility and possible membrane permeation effects.
Release ProfileCan be modified (e.g., sustained release)Controlled diffusion of the drug from the micellar core.

Role in Gene Delivery Systems

The primary function of this compound in gene delivery is to act as a vector that encapsulates and condenses large, negatively charged DNA molecules into nano-sized particles. This process is fundamental for overcoming the natural barriers of the cell, such as the negatively charged cell membrane, which would otherwise repel the naked DNA molecule. The resulting nanoparticles are designed to be readily taken up by cells through endocytosis.

The process of DNA compaction by this compound is initiated by the electrostatic attraction between the cationic pyridinium headgroup of the amphiphile and the anionic phosphate (B84403) backbone of the DNA. This charge neutralization is a critical first step that reduces the repulsion between different segments of the DNA molecule, allowing it to fold into a more compact structure.

The efficacy of gene delivery is intrinsically linked to the physicochemical properties of the nanoparticles formed between this compound and DNA. Key parameters that influence the success of transfection include particle size and surface charge (zeta potential).

Research on pyridinium amphiphiles, a class of compounds to which this compound belongs, has provided insights into the characteristics of these DNA complexes. Dynamic light scattering measurements have shown that the resulting nanoparticles are typically in the range of 120 to 220 nanometers in diameter core.ac.uk. However, the size of these particles can be influenced by the charge ratio of the cationic amphiphile to the anionic DNA. At higher charge ratios, there is a tendency for the formation of larger aggregates, with diameters ranging from 600 to 800 nm core.ac.uk.

The surface charge of the nanoparticles is another critical factor. A net positive charge on the nanoparticle surface is generally considered favorable for transfection, as it promotes binding to the negatively charged cell surface, thereby facilitating cellular uptake. While specific zeta potential values for this compound complexes are not extensively detailed in the provided literature, it is a common practice to formulate these complexes with an excess of the cationic lipid to ensure a positive surface charge.

The table below summarizes the typical physicochemical properties of DNA nanoparticles formed with pyridinium amphiphiles, based on available research data.

PropertyValue
Particle Size (Diameter) 120 - 220 nm core.ac.uk
Aggregate Size (at high charge ratios) 600 - 800 nm core.ac.uk
Morphology Spherical, multilamellar
Surface Charge (Zeta Potential) Generally positive (formulated with excess cationic amphiphile)

Applications in Materials Science and Engineering

Corrosion Inhibition Mechanisms on Metal Substrates

4-Methyl-1-octadecyl-pyridinium chloride and similar pyridinium-based cationic surfactants have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic and chloride-containing environments. The primary mechanism of protection involves the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process is influenced by the concentration of the inhibitor, the temperature, and the nature of the metal surface and the corrosive environment.

The inhibition mechanism is generally considered to be a mixed-type, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The positively charged pyridinium (B92312) head group facilitates adsorption onto the negatively charged metal surface (in acidic solutions), while the long octadecyl tail forms a dense, hydrophobic layer that repels corrosive species. This protective film effectively blocks the active sites for corrosion. The adsorption can be a combination of physisorption, involving electrostatic interactions between the charged species, and chemisorption, where coordinate bonds are formed between the heteroatoms (nitrogen) and the d-orbitals of the metal atoms.

The adsorption behavior of pyridinium-based inhibitors on metal surfaces can be described by various adsorption isotherms, with the Langmuir isotherm often providing a good fit for the experimental data. mdpi.comekb.eg The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) is a critical parameter in evaluating the effectiveness of a corrosion inhibitor and can be calculated from electrochemical data.

The adsorption equilibrium constant (Kads) and the standard free energy of adsorption (ΔG°ads) are key thermodynamic parameters derived from the Langmuir isotherm. A high value of Kads indicates strong adsorption of the inhibitor on the metal surface. The sign and magnitude of ΔG°ads provide insight into the spontaneity and nature of the adsorption process. Generally, ΔG°ads values around -20 kJ/mol are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. For many pyridinium-based surfactants, the calculated ΔG°ads values suggest a mixed mode of adsorption involving both physical and chemical interactions. mdpi.com

To illustrate the principles of adsorption isotherm analysis for pyridinium-based corrosion inhibitors, the following table presents data for two similar compounds, N-(n-octyl)-3-methylpyridinium bromide (Py8) and N-(n-dodecyl)-3-methylpyridinium bromide (Py12), on EN3B mild steel.

Table 1: Adsorption Parameters for Pyridinium-Based Inhibitors on Mild Steel

Inhibitor Kads (M-1) ΔG°ads (kJ mol-1)
Py8 1.3 x 105 -32
Py12 1.8 x 105 -33

Data sourced from a study on N-(n-octyl)-3-methylpyridinium bromide (Py8) and N-(n-dodecyl)-3-methylpyridinium bromide (Py12). mdpi.com

Electrochemical techniques are instrumental in characterizing the protective layers formed by corrosion inhibitors. Potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are commonly employed methods.

Tafel polarization studies reveal the effect of the inhibitor on both the anodic and cathodic corrosion reactions. A significant decrease in the corrosion current density (icorr) in the presence of the inhibitor indicates effective corrosion protection. The corrosion potential (Ecorr) may shift, and the anodic (βa) and cathodic (βc) Tafel slopes can change, providing further information about the inhibition mechanism.

EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film and the kinetics of the corrosion process. In a typical Nyquist plot for an inhibited system, a larger semicircle diameter compared to the uninhibited system indicates a higher charge transfer resistance (Rct), which is associated with slower corrosion. The double-layer capacitance (Cdl) often decreases in the presence of an inhibitor, which is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules, leading to a thicker and/or less dielectric protective layer.

The following table presents electrochemical data for N-(n-octyl)-3-methylpyridinium bromide (Py8) and N-(n-dodecyl)-3-methylpyridinium bromide (Py12) on EN3B mild steel, demonstrating the effectiveness of these related pyridinium compounds as corrosion inhibitors.

Table 2: Electrochemical Data for Pyridinium-Based Inhibitors on Mild Steel

Inhibitor Concentration (M) icorr (μA cm-2) Inhibition Efficiency (%) Rct (Ω cm2)
Blank - 158 - 130
Py8 1 x 10-3 24 85 850
Py12 1 x 10-3 28 82 780

Data sourced from a study on N-(n-octyl)-3-methylpyridinium bromide (Py8) and N-(n-dodecyl)-3-methylpyridinium bromide (Py12). mdpi.com

Development as Functional Materials in Electrochemical Systems

The self-assembly properties and electrochemical activity of pyridinium compounds make them attractive candidates for the development of functional materials in various electrochemical systems.

Self-assembled monolayers (SAMs) of pyridinium derivatives on electrode surfaces can facilitate lateral electron transport. This phenomenon is crucial for the development of molecular electronic devices and sensors. In a SAM, the pyridinium moieties can act as redox-active centers. When a potential is applied, an electron can be transferred from the electrode to a pyridinium group, which can then transfer the electron to an adjacent pyridinium group. This process of electron hopping allows for the propagation of charge along the monolayer.

The rate of lateral electron transport is dependent on several factors, including the packing density of the monolayer, the distance between the redox centers, and the reorganization energy associated with the electron transfer process. The long alkyl chain of this compound promotes the formation of well-ordered and densely packed monolayers, which is conducive to efficient lateral electron transport. Studies on similar molecules, such as N-methyl-N'-octadecyl-4,4'-bipyridinium chloride, have demonstrated the feasibility of this process in organized molecular assemblies. acs.org

The ability of this compound to form responsive self-assembled monolayers opens up possibilities for its use in sensor and actuator design. For sensor applications, the binding of a target analyte to the pyridinium head group or the intercalation of the analyte into the monolayer can induce a measurable change in the electrochemical properties of the system, such as a shift in redox potential or a change in capacitance. This change can be transduced into an electrical signal, forming the basis of a chemical sensor.

In the context of actuators, the reversible electrochemical reduction and oxidation of the pyridinium groups can lead to changes in the physical properties of the monolayer, such as its wettability or thickness. These changes can be harnessed to perform mechanical work at the micro- or nanoscale. For instance, the electrostatic interactions within the monolayer can be modulated by the redox state of the pyridinium moieties, leading to expansion or contraction of the film, which could be utilized in the design of micro-actuators.

Role in Emulsion Polymerization and Textile Processing

As a cationic surfactant, this compound can play a significant role in emulsion polymerization and various textile processing applications.

In emulsion polymerization, surfactants are essential for stabilizing the monomer droplets in the aqueous phase and for forming micelles, which are the primary sites of polymer chain initiation and propagation. As a cationic surfactant, this compound can be used to produce polymer latexes with positively charged surfaces. These cationic latexes are desirable in applications where adhesion to negatively charged substrates, such as cellulosic fibers or certain pigments, is required. The long octadecyl chain provides good steric stabilization to the resulting polymer particles.

In textile processing, cationic surfactants like this compound can function as softening agents, antistatic agents, and dye-fixing agents. As a softening agent, the cationic head group adsorbs onto the negatively charged surface of natural fibers like cotton, while the hydrophobic alkyl tail orients away from the fiber, imparting a soft and smooth feel. As an antistatic agent, it forms a conductive layer on the fiber surface that helps to dissipate static charges. In dyeing processes, it can be used to improve the exhaustion and fixation of anionic dyes on certain fibers.

Environmental Research and Biodegradation Pathways

Biodegradation Studies and Environmental Fate

Quaternary ammonium (B1175870) compounds (QACs), the class to which 4-Methyl-1-octadecyl-pyridinium chloride belongs, are generally not considered readily biodegradable. nih.gov Their degradation in the environment is a complex process influenced by a variety of factors. nih.gov While some pyridinium-based ionic liquids have shown potential for ultimate mineralization, the rate and extent of biodegradation can vary significantly.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to assess the biodegradability of chemical substances. The OECD 301 series of tests, for instance, evaluates the "ready biodegradability" of a compound in an aerobic aqueous medium. oecd.org A substance is typically considered readily biodegradable if it reaches a certain percentage of degradation (e.g., 60% of theoretical carbon dioxide production or 70% of dissolved organic carbon removal) within a 10-day window during a 28-day test period. oecd.orgnih.gov For many complex surfactants, passing these stringent tests can be challenging. europa.eu

The molecular structure of a surfactant plays a pivotal role in its susceptibility to microbial degradation. Key factors that influence the biodegradability of compounds like this compound include:

Alkyl Chain Length: The long octadecyl (C18) chain in this compound is a significant determinant of its biodegradability. Research on other long-chain QACs suggests that while longer alkyl chains can sometimes lead to significant primary biodegradation, they may not always result in rapid ultimate degradation. rsc.org Some studies have indicated that an increase in the length of the alkyl chain can lead to a decrease in the rate of biodegradation for certain QACs. nih.gov

Functional Groups: The presence and nature of functional groups on the molecule can impact its degradation pathway. While specific data for this compound is limited, studies on other ionic liquids have shown that the introduction of certain functional groups can either enhance or inhibit biodegradation. rsc.org

The following table summarizes the influence of these structural factors on the biodegradability of related compounds.

FactorInfluence on BiodegradabilityRationale
Long Alkyl Chain (e.g., C18) Can decrease the rate of biodegradation. nih.govIncreased hydrophobicity can limit bioavailability to microorganisms.
Pyridinium (B92312) Ring Can be resistant to degradation. researchgate.netThe stability of the aromatic ring can make it a challenging substrate for microbial enzymes.
Quaternary Ammonium Group Generally not readily biodegradable. nih.govThe permanent positive charge can lead to toxicity towards microorganisms.

The complete mineralization of an organic compound results in the formation of carbon dioxide, water, and mineral salts. However, in many cases, biodegradation is a stepwise process that leads to the formation of various intermediate metabolites. For pyridinium compounds, partial degradation has been observed in some studies. nih.gov

While specific biodegradation products for this compound have not been documented in the available literature, studies on other pyridinium chlorides have shown the presence of intermediate products during the biological oxidation process. nih.gov Interestingly, in one study, these intermediate products were found to be non-toxic. nih.gov The degradation pathway likely involves the breakdown of the long alkyl chain and the eventual cleavage of the pyridinium ring.

Ecological Considerations in Aquatic Environments

Given their use in various applications, surfactants like this compound can enter aquatic ecosystems through wastewater discharge. nih.gov Cationic surfactants, in general, can be toxic to a range of aquatic organisms. nih.govnih.gov

Toxicity studies on pyridinium chlorides have demonstrated high toxicity to aquatic life, including crustaceans (like Daphnia magna), fish, and algae. nih.gov The sensitivity of different organisms can vary, with algae sometimes being the most sensitive. nih.gov The long-term effects of these compounds in the aquatic environment are a key area of ecological concern.

In general, surfactant concentrations are expected to be highest in raw sewage and decrease through wastewater treatment processes. nih.gov However, due to their persistence, some residual amounts can still be found in treated effluents and receiving water bodies. researchgate.net The distribution of these compounds in the aquatic environment is also influenced by their tendency to adsorb to sediments and suspended solids.

Life Cycle Assessment (LCA) Methodologies for Ionic Liquids and Surfactants

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. erasm.org For surfactants, an LCA would consider the environmental burdens associated with:

Raw Material Acquisition: Sourcing of the chemical precursors for the synthesis of this compound.

Manufacturing: The energy and resources consumed, and the waste generated during the production process.

Transportation and Distribution: The environmental costs of moving the product from the manufacturing facility to the end-user.

Use Phase: The direct and indirect environmental impacts during the application of the product.

End-of-Life: The fate of the compound after use, including its journey through wastewater treatment and its ultimate impact on the environment. erasm.org

Future Research Directions and Theoretical Perspectives

Computational Modeling and Simulation of Molecular Behavior

Computational modeling and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the behavior of molecules at the atomic level. researchgate.netdigitellinc.com For 4-Methyl-1-octadecyl-pyridinium chloride, these techniques can provide invaluable insights into its physicochemical properties and interactions in various environments, guiding the design of new materials and applications.

Future research in this area could focus on several key aspects. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the 4-methyl-pyridinium headgroup. digitellinc.comnih.gov Such studies can elucidate how the methyl group influences the charge distribution and interaction potential of the pyridinium (B92312) ring, which is crucial for its function in applications ranging from catalysis to antimicrobial activity. nih.govmdpi.com

Molecular dynamics simulations can be used to model the self-assembly of this compound in aqueous solutions. researchgate.netrsc.org By simulating the aggregation behavior, researchers can predict the critical micelle concentration (CMC), as well as the size, shape, and stability of the resulting micelles or other aggregates. ppaspk.org These simulations can also reveal the dynamics of the octadecyl chains within these assemblies and how they interact with other molecules, such as drugs or nanoparticles. Understanding these self-assembly processes is fundamental for applications in drug delivery and nanotechnology. iucr.orgnih.govresearchgate.net

Furthermore, computational models can predict the interaction of this pyridinium salt with biological membranes. researchgate.net Simulations can model the insertion of the octadecyl tail into the lipid bilayer and the interaction of the pyridinium headgroup with the membrane surface. This is particularly relevant for understanding its antimicrobial mechanism and for designing more effective and less toxic antimicrobial agents. nih.gov

Computational Technique Research Focus for this compound Potential Insights
Density Functional Theory (DFT)Electronic structure of the 4-methyl-pyridinium headgroup.Reactivity, charge distribution, interaction with anions and surfaces.
Molecular Dynamics (MD)Self-assembly in aqueous solution and interaction with lipid bilayers.CMC, micelle structure, mechanism of membrane disruption.
Coarse-Grained (CG) MDLarge-scale assembly and interaction with nanoparticles.Formation of functional nanostructures, stability of nanoparticle coatings.

Design of Novel Pyridinium Architectures with Tailored Properties

The versatility of pyridinium chemistry allows for the rational design and synthesis of novel architectures with properties tailored for specific applications. core.ac.ukpnas.orgacs.org Building upon the basic structure of this compound, future research can explore modifications to both the pyridinium ring and the alkyl chain.

Introducing different functional groups onto the pyridinium ring can impart new functionalities. For example, the incorporation of fluorescent moieties could lead to the development of probes for sensing and imaging. nih.govfigshare.comacs.org The synthesis of pyridinium salts with polymerizable groups could enable the creation of novel antimicrobial polymers and coatings. The introduction of hydroxyl or other functional groups can also be explored to enhance biodegradability or specific interactions. acs.org

The hydrophobic tail can also be modified to control the self-assembly and interfacial properties of the molecule. Varying the length of the alkyl chain is known to affect the antimicrobial and surfactant properties of pyridinium salts. nih.govnih.gov Introducing unsaturation or branching in the alkyl chain can alter the fluidity and packing of self-assembled structures. core.ac.uk Furthermore, the synthesis of "gemini" surfactants, where two pyridinium headgroups are connected by a spacer, could lead to compounds with significantly lower CMCs and enhanced surface activity. acs.org

The following table summarizes potential modifications and their expected impact on the properties of pyridinium compounds:

Structural Modification Targeted Property Potential Application
Functionalization of Pyridinium RingFluorescence, Polymerizability, Enhanced BiodegradabilityBiosensing, Antimicrobial Surfaces, "Green" Surfactants
Variation of Alkyl Chain LengthCritical Micelle Concentration, Antimicrobial EfficacyDetergents, Disinfectants
Introduction of Unsaturation/BranchingFluidity of Self-Assembled StructuresDrug Delivery Vehicles
Synthesis of Gemini (B1671429) ArchitecturesSurface Activity, Aggregation BehaviorHigh-Performance Surfactants, Gene Delivery

The synthesis of these novel pyridinium architectures can be achieved through established organic chemistry methods, with a focus on developing efficient and environmentally friendly synthetic routes. nih.govnih.gov

Interdisciplinary Research Frontiers (e.g., integration with nanotechnology, biosensors)

The unique properties of this compound make it an ideal candidate for integration into interdisciplinary research fields, particularly nanotechnology and biosensors.

In nanotechnology, this pyridinium salt can be utilized as a stabilizing agent for the synthesis of metallic and semiconductor nanoparticles. rsc.orgacs.orgresearchgate.netresearchgate.net The pyridinium headgroup can bind to the surface of nanoparticles, while the long alkyl chain provides steric stabilization, preventing aggregation. The cationic nature of the pyridinium ring can also be exploited to facilitate the interaction of nanoparticles with negatively charged biological structures, such as DNA or cell membranes. This opens up possibilities for the development of novel drug and gene delivery systems, as well as antimicrobial nanomaterials. tue.nlmdpi.com

The integration of this compound into biosensor design is another promising research direction. Its ability to form organized layers on electrode surfaces can be used to create modified electrodes with enhanced sensitivity and selectivity. The pyridinium moiety can act as a recognition element for specific anions or biomolecules. nih.govfigshare.comacs.org For instance, pyridinium-based materials have been investigated for the detection of various analytes. nih.gov The self-assembly properties of this compound could be harnessed to create supramolecular structures that encapsulate indicator dyes, leading to the development of novel chemosensors. nih.govfigshare.comacs.org

Interdisciplinary Field Role of this compound Potential Application
NanotechnologyNanoparticle stabilizing agent, surface functionalizationDrug/gene delivery, antimicrobial nanoparticles, catalysis
BiosensorsElectrode modification, molecular recognition, formation of indicator-encapsulating assembliesAnion sensing, disease diagnostics, environmental monitoring
Materials ScienceBuilding block for functional polymers and hybrid materialsAntimicrobial coatings, stimuli-responsive materials

Future research at the intersection of chemistry, materials science, and biology will be crucial to fully exploit the potential of this compound and its derivatives in these emerging technological areas.

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing high-purity 4-Methyl-1-octadecyl-pyridinium chloride?

  • Methodological Answer : The compound is synthesized via quaternization of 4-methylpyridine with 1-chlorooctadecane. Key steps include:

  • Refluxing in polar aprotic solvents (e.g., acetonitrile, 80–100°C, 24–48 hours).
  • Stoichiometric ratio optimization (1:1.2 pyridine:alkyl halide).
  • Purification via recrystallization (ethanol/ethyl acetate mixture).
  • Yield and purity are influenced by solvent choice and reaction time. For structural validation, 1H NMR should exhibit pyridinium proton shifts at δ 8.5–9.5 ppm and alkyl chain integration (δ 0.8–1.5 ppm) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirms alkyl chain attachment and absence of unreacted starting materials.
  • High-Resolution Mass Spectrometry (HRMS) : Identifies molecular ion peaks (e.g., [M-Cl]+ at m/z 392.38).
  • HPLC : Quantifies purity (>95% achievable with gradient elution: 70:30 MeOH:H2O, C18 column).
  • Reference spectral libraries (e.g., ChemIDplus) for comparative analysis .

Advanced Research Questions

Q. What strategies mitigate byproduct formation (e.g., dialkylated species) during synthesis?

  • Methodological Answer :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide solubility.
  • Monitor reaction progress via TLC (eluent: CH2Cl2/MeOH 9:1) to detect intermediates.
  • Employ fractional crystallization at low temperatures (4°C) to isolate the target compound from impurities.
  • HRMS can distinguish dialkylated byproducts (e.g., [C28H50N]+ at m/z 400.3945) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies :
  • pH 2–12 buffers (25–60°C, 1–7 days).
  • Analyze degradation via HPLC-UV (λ = 254 nm).
  • Kinetic modeling (Arrhenius equation) predicts shelf-life.
  • Observe structural decomposition (e.g., hydrolysis of the pyridinium ring) using FT-IR .

Q. What in vitro models are suitable for assessing neurotoxic potential?

  • Methodological Answer :

  • Use dopaminergic cell lines (e.g., SH-SY5Y) exposed to 1–100 µM concentrations.
  • Measure mitochondrial dysfunction (MTT assay) and ROS production (DCFH-DA probe).
  • Compare results to structurally related neurotoxins (e.g., MPTP) to infer mechanistic parallels .

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